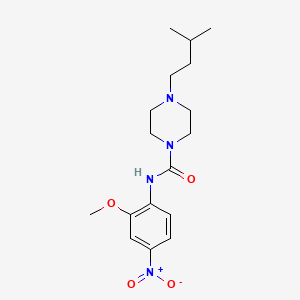
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNPA belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist of serotonin receptors, specifically the 5-HT1A receptor. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
In addition to its anxiolytic and antidepressant effects, N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been shown to increase the levels of dopamine and norepinephrine in certain brain regions. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability. However, N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in certain experiments. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide also has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide. One area of research is the development of N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide in other fields, such as pain management and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide and its effects on various neurotransmitter systems.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields of research. In neuroscience, N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been investigated as a potential treatment for depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been studied as a potential anticancer agent. N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)-1-piperazinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-13(2)6-7-19-8-10-20(11-9-19)17(22)18-15-5-4-14(21(23)24)12-16(15)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBVVKMTRLAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylbutyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}acetamide](/img/structure/B4655654.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4655659.png)

![N-(2-methylphenyl)-2-[4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetamide](/img/structure/B4655677.png)

![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)
![4-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4655702.png)

![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B4655721.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)
![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
![2,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-furamide](/img/structure/B4655741.png)